molecular formula C15H11NOS B1271136 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one CAS No. 56071-71-7

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one

Cat. No. B1271136
CAS RN: 56071-71-7
M. Wt: 253.32 g/mol
InChI Key: WOBXNQIHAIRCIN-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are sulfur-containing heterocycles and involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A number of new 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one compounds were synthesized .


Molecular Structure Analysis

The structure of benzothiazole involves a benzene and thiazole planes which are coplanar . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes using various catalysts and conditions . For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Biologically Active Derivatives : This compound has been used in synthesizing derivatives with antibacterial and entomological activities, demonstrating its versatility in creating biologically active molecules (Chaudhary et al., 2011).
  • Antimicrobial and Antifungal Agents : Some derivatives synthesized from this compound have shown significant antimicrobial and antifungal activities, making them potential candidates for new therapeutic agents (Pejchal et al., 2015).

Chemical and Physical Properties

  • Photo-Physical Characteristics : The compound and its derivatives exhibit unique absorption-emission properties, influenced by solvent polarity, with potential applications in fluorescence and spectroscopy (Padalkar et al., 2011).
  • Thermal Stability : The compound's derivatives have been analyzed for their thermal stability, which is crucial for applications in materials science and engineering (Padalkar et al., 2016).

Industrial and Environmental Applications

  • Corrosion Inhibition : Derivatives of this compound have been explored for their efficacy in inhibiting corrosion in industrial settings, particularly for mild steel protection in acidic media (Chugh et al., 2019).

Analytical and Diagnostic Applications

  • Fluorescent Probes : Benzothiazole-based probes, including derivatives of this compound, have been designed for distinguishing and imaging metal ions in biological systems, demonstrating its potential in bioimaging and diagnostics (Gu et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 2-(1,3-benzothiazol-2-yl)acetonitrile, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in a well-ventilated area .

Future Directions

Benzothiazoles have been the focus of many recent advances in synthesis, particularly in relation to green chemistry . Future development trends and prospects for the synthesis of benzothiazoles are anticipated . They are also being studied for their potential as anti-tubercular compounds .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBXNQIHAIRCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368660
Record name 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one

CAS RN

56071-71-7
Record name 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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